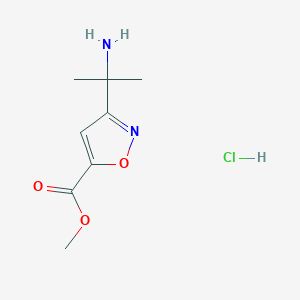

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Description

Historical Context and Position in Heterocyclic Chemistry

The development of oxazole and isoxazole chemistry traces its origins to the nineteenth century, with foundational discoveries that established these compounds as essential building blocks in organic synthesis. The first oxazole compound emerged in 1840 when Zinin discovered the first oxazole derivative during synthesis work with triphenyl derivatives, while the isoxazole ring system was first recognized in 1888 by Ludwig Claisen. This historical precedence was further advanced when Dymond and Dunstan successfully synthesized isoxazole in 1891, establishing the methodological foundation for subsequent generations of heterocyclic research. The evolution from these early discoveries to modern applications demonstrates the enduring significance of five-membered nitrogen-oxygen heterocycles in chemical science.

Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as an electron-rich azole system. Isoxazoles are characterized as electron-rich azoles with an oxygen atom positioned adjacent to the nitrogen, creating a unique electronic environment that influences both reactivity and biological activity. This electronic configuration distinguishes isoxazoles from their structural analogs, such as oxazoles where the nitrogen atom occupies position 3, pyrroles which lack the oxygen atom entirely, and furans which lack the nitrogen component. The specific positioning of heteroatoms in the isoxazole ring system creates distinct chemical properties that have been extensively exploited in synthetic and medicinal chemistry applications.

The compound represents a sophisticated example of how classical heterocyclic frameworks can be functionalized with modern synthetic techniques. The incorporation of the methyl ester functionality at the 5-position, combined with the complex 2-aminopropan-2-yl substituent at the 3-position, demonstrates the synthetic accessibility of highly substituted isoxazole derivatives. This level of structural complexity reflects the maturation of heterocyclic synthesis methodologies that enable precise control over substitution patterns and functional group placement.

Significance of 1,2-Oxazole Chemistry in Research

The research significance of 1,2-oxazole chemistry extends across multiple domains of scientific investigation, encompassing synthetic methodology development, biological activity assessment, and pharmaceutical applications. Recent advances in isoxazole chemistry have facilitated the development of novel synthetic strategies, enabling the creation of extensive arrays of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological improvements have included transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques that have revolutionized the efficiency of isoxazole synthesis.

The biological activity profile of isoxazole compounds has established them as privileged scaffolds in medicinal chemistry research. Isoxazoles demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery programs. This diverse biological profile stems from the unique electronic properties of the isoxazole ring system, which can engage in specific molecular interactions with biological targets. The structural modifications that enhance pharmacological properties have been extensively studied, with particular attention to substitution patterns that optimize target selectivity and therapeutic efficacy.

In the context of pharmaceutical research, 1,2-oxazole derivatives have found applications as amino acid-like building blocks, a development that has particular relevance to the structure of this compound. Recent research has demonstrated the synthesis of novel functionalized 1,2-oxazole derivatives designed specifically as amino acid-like building blocks, with these compounds showing promise in pharmaceutical applications. The synthesis of such compounds typically involves sophisticated multi-step procedures that begin with the preparation of beta-keto ester precursors, followed by treatment with dimethylformamide dimethylacetal to afford cycloaminyl beta-enamino ketoesters, and culminating in cyclization with hydroxylamine hydrochloride to obtain the target 1,2-oxazole structures.

The research methodology for 1,2-oxazole synthesis has evolved to include regioselective approaches that ensure the formation of specific regioisomers. Studies have shown that the condensation reaction between beta-enamino ketoester precursors and hydroxylamine can potentially lead to the formation of two isomeric 1,2-oxazoles, but careful control of reaction conditions typically favors the formation of the desired regioisomer. This regioselectivity is crucial for applications where specific substitution patterns are required for biological activity or synthetic utility.

Chemical Classification and Nomenclature

The systematic classification and nomenclature of this compound follows established conventions for heterocyclic organic compounds, incorporating both the International Union of Pure and Applied Chemistry naming system and Chemical Abstracts Service registry information. According to the official records, this compound is registered with the Chemical Abstracts Service number 1803607-65-9 and possesses the molecular formula C8H13ClN2O3. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 3-(2-aminopropan-2-yl)isoxazole-5-carboxylate hydrochloride, which precisely describes the substitution pattern and salt formation.

The molecular weight of the compound is documented as 220.66 grams per mole, reflecting the contribution of all constituent atoms including the hydrochloride salt formation. The compound exists as a powder in its physical form and is typically stored at room temperature under appropriate conditions. The structural complexity of the molecule is captured in its simplified molecular-input line-entry system representation and International Chemical Identifier codes, which provide machine-readable descriptions of the molecular connectivity and stereochemistry.

The classification of this compound within the broader taxonomy of heterocyclic chemistry places it specifically within the isoxazole subfamily of azole compounds. The isoxazole ring system is characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions, distinguishing it from other azole systems such as imidazoles, pyrazoles, and thiazoles. The specific substitution pattern places a carboxylate ester group at the 5-position and a complex tertiary amine substituent at the 3-position, creating a highly functionalized heterocyclic scaffold.

The nomenclature also reflects the salt formation with hydrochloric acid, indicating that the basic nitrogen atom in the aminopropyl substituent has been protonated to form the hydrochloride salt. This salt formation typically enhances the compound's stability and solubility characteristics compared to the free base form, making it more suitable for handling and storage in research applications.

Importance of 2-aminopropan-2-yl Substituents in Oxazole Chemistry

The incorporation of 2-aminopropan-2-yl substituents in oxazole chemistry represents a significant advancement in the design of functionalized heterocyclic compounds, particularly in the context of creating amino acid-like building blocks and biologically active molecules. The 2-aminopropan-2-yl group, characterized by its tertiary amine structure with two methyl groups attached to the carbon bearing the amino function, introduces unique steric and electronic properties that can significantly influence the biological activity and synthetic utility of oxazole derivatives.

Research has demonstrated that 2-aminopropan-2-yl substituted oxazole compounds can be synthesized through sophisticated multi-step procedures that ensure precise control over substitution patterns and stereochemistry. The synthesis typically involves the preparation of appropriately substituted precursors that can undergo cyclization reactions to form the desired oxazole ring system with the intact aminopropyl substituent. These synthetic approaches have been optimized to achieve high yields and selectivity, making them practical for the preparation of research quantities of these valuable compounds.

The structural characteristics of the 2-aminopropan-2-yl substituent contribute to the overall molecular properties of the resulting oxazole derivatives in several important ways. The tertiary nature of the amine provides basicity that can be modulated through salt formation, as demonstrated by the hydrochloride salt formation in this compound. This basic functionality can participate in hydrogen bonding interactions and ionic interactions with biological targets, potentially enhancing binding affinity and selectivity.

The steric properties of the 2-aminopropan-2-yl group also play a crucial role in determining the three-dimensional structure and conformational preferences of substituted oxazole compounds. The bulky nature of the tertiary amine substituent can influence the accessibility of other regions of the molecule to biological targets, creating opportunities for the design of compounds with enhanced selectivity profiles. Additionally, the presence of the aminopropyl group can affect the overall polarity and solubility characteristics of the compound, factors that are crucial for biological activity and pharmaceutical applications.

Recent advances in the field have highlighted the importance of amino acid-like building blocks in drug discovery and chemical biology applications. The 2-aminopropan-2-yl substituted oxazole derivatives represent examples of such building blocks, combining the proven biological activity of oxazole scaffolds with the favorable properties imparted by the aminopropyl substituent. These compounds have shown promise in various biological assays and have been incorporated into larger molecular frameworks for the development of potential therapeutic agents.

Properties

IUPAC Name |

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-4-5(13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLUOBXFHPHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-65-9 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-(1-amino-1-methylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for Oxazole Derivatives

Oxazoles, including methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, are typically synthesized via:

- Cyclization reactions involving amino acid derivatives or related precursors.

- Condensation of aldehydes with hydroxylamine derivatives , followed by cyclization.

- Multi-step synthetic pathways incorporating selective functional group transformations to introduce the aminopropan-2-yl substituent and the methyl carboxylate group.

These strategies are adapted to accommodate the specific substituents of the target molecule, ensuring regioselectivity and functional group compatibility.

Specific Preparation Routes

Although detailed stepwise protocols for this compound are limited in publicly available literature, the synthesis generally involves:

- Starting materials : 2-aminopropan-2-yl derivatives and carboxylic acid or ester precursors.

- Cyclization step : Formation of the 1,2-oxazole ring via intramolecular cyclization, often facilitated by dehydrating agents or catalysts.

- Introduction of the methyl ester : Esterification of the carboxylic acid group or direct use of methyl carboxylate derivatives.

- Formation of the hydrochloride salt : Treatment with hydrochloric acid to obtain the stable salt form, improving solubility and handling.

Recent advancements have focused on optimizing catalysts and reaction conditions (e.g., solvent choice, temperature control) to enhance yield and selectivity, reduce reaction times, and improve scalability for pharmaceutical applications.

Catalytic and Reaction Condition Considerations

- Catalysts : Various catalytic systems, including acid catalysts or metal-based catalysts, have been explored to promote efficient cyclization and substitution reactions.

- Solvents : Polar aprotic solvents are commonly employed to dissolve reactants and facilitate cyclization.

- Temperature : Reaction temperatures are optimized to balance reaction rate and product stability, often ranging from ambient to moderate heating.

- Purification : Crystallization or chromatographic methods are used to isolate the pure hydrochloride salt.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy : Confirms the structure by identifying characteristic signals of the oxazole ring and the aminopropan-2-yl substituent.

- Infrared (IR) spectroscopy : Detects functional groups, particularly the ester carbonyl and amine hydrochloride salt.

- Mass spectrometry and elemental analysis : Verify molecular weight and composition.

Data Summary Table

| Parameter | Details |

|---|---|

| Compound Name | This compound |

| CAS Number | 1803607-65-9 |

| Molecular Formula | C8H13ClN2O3 |

| Molecular Weight | 220.65 g/mol |

| Key Functional Groups | 1,2-oxazole ring, methyl ester, amino group |

| Typical Starting Materials | 2-aminopropan-2-yl derivatives, carboxylic acids or esters |

| Common Synthetic Steps | Cyclization, esterification, salt formation |

| Catalysts Used | Acid catalysts, metal catalysts (varied) |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) |

| Reaction Conditions | Ambient to moderate heating |

| Salt Formation | HCl treatment for hydrochloride salt |

| Characterization Techniques | NMR, IR, MS, elemental analysis |

Research Findings and Notes

- The presence of the 2-aminopropan-2-yl group in the oxazole scaffold can enhance biological activity and provide sites for further chemical modification.

- The hydrochloride salt form improves solubility, which is beneficial for pharmaceutical formulation.

- Optimization of synthetic routes continues to be an area of research, focusing on catalyst development and reaction efficiency.

- Due to limited publicly available detailed synthetic protocols, researchers often adapt general oxazole synthesis methods, tailoring them to the specific substituents of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce various reduced oxazole compounds.

Scientific Research Applications

Androgen Receptor Modulation

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has been identified as a potent androgen receptor modulator. This characteristic makes it a candidate for therapeutic applications in conditions related to androgen signaling, such as:

- Prostate Cancer : The modulation of androgen receptors can influence cancer cell growth and proliferation.

- Hormone-related Disorders : Potential applications in treating conditions that involve dysregulation of androgen levels.

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties. The implications for neurodegenerative diseases are significant:

- Alzheimer's Disease : The compound may help mitigate tau-mediated neurodegeneration, which is a hallmark of Alzheimer's disease.

- Other Neurodegenerative Disorders : Its potential to protect neuronal cells from damage could extend to other conditions involving neuroinflammation.

The biological activities of this compound have been documented in various studies. Significant findings include:

| Activity | Description |

|---|---|

| Androgen Receptor Modulation | Enhances or inhibits receptor activity influencing hormone-related pathways. |

| Neuroprotection | Protects neuronal cells from oxidative stress and inflammation. |

| Anti-inflammatory Properties | Potential to reduce inflammation in various biological contexts. |

Case Studies

Several studies have highlighted the applications of this compound:

-

Prostate Cancer Research :

- A study demonstrated that compounds similar to this compound showed significant inhibition of prostate cancer cell lines, indicating potential for therapeutic development against prostate cancer .

- Neuroprotective Studies :

- Anti-inflammatory Research :

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from analogous carboxylic acid derivative (C₇H₁₁ClN₂O₃) with methyl ester substitution.

†Estimated based on molecular formula.

Structural and Functional Differences

Oxazole vs. Oxadiazole Cores :

- The oxazole ring (target compound) contains one oxygen and one nitrogen atom, while oxadiazoles (e.g., and ) have two nitrogen atoms, increasing electron deficiency and metabolic stability .

- Oxadiazoles are more resistant to hydrolysis but less π-electron-rich, altering binding affinity in biological systems.

Functional Group Variations: Ester vs. Carboxamide derivatives () exhibit stronger hydrogen-bonding capacity, favoring target engagement . Aminopropan-2-yl vs. Cyclopropylmethyl/Ethyl Groups: The 2-aminopropan-2-yl group introduces a charged, polar moiety, improving aqueous solubility. Cyclopropylmethyl () and ethyl () substituents increase steric bulk or lipophilicity, respectively .

Synthetic Accessibility :

- The cyclopropylmethyl derivative () requires specialized reagents like (COCl)₂ and DMF for cyclopropane functionalization, whereas the target compound’s synthesis likely involves simpler esterification or amidation steps .

Biological Activity

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. Characterized by its oxazole ring and amino substituent, this compound has implications in pharmacology, particularly in androgen receptor modulation, neuroprotection, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C₈H₁₃ClN₂O₃

- Molecular Weight : 220.65 g/mol

- CAS Number : 1803607-65-9

The presence of the oxazole ring contributes to the compound's unique reactivity and biological profile. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry .

Structural Features

| Feature | Description |

|---|---|

| Oxazole Ring | Contributes to unique reactivity |

| Methyl Ester Group | Enhances biological activity |

| Amino Substituent | Impacts interaction with biological targets |

Androgen Receptor Modulation

This compound has been identified as an androgen receptor modulator. This property makes it a candidate for therapeutic applications in androgen-related disorders such as prostate cancer. Studies indicate that compounds with similar structures can influence androgen signaling pathways, potentially leading to new treatment modalities .

Neuroprotective Effects

Research has suggested potential neuroprotective effects of this compound. Neuroprotection is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to modulate neurotransmitter systems may be linked to its structural characteristics, which warrant further investigation .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines and pathways that contribute to chronic inflammation .

Study 1: Androgen Receptor Modulation

A study conducted on a series of oxazole derivatives demonstrated that this compound significantly modulated androgen receptor activity in vitro. The results indicated a dose-dependent effect on cell proliferation in prostate cancer cell lines, suggesting potential therapeutic applications .

Study 2: Neuroprotective Activity

In a model of oxidative stress-induced neuronal injury, this compound exhibited protective effects against cell death. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cellular viability, indicating its potential use in neurodegenerative disease therapies .

Study 3: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties revealed that this compound could inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential role in managing inflammatory diseases and conditions associated with chronic inflammation .

Q & A

Q. What experimental designs optimize catalytic efficiency in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.